molecular formula C11H17N3O B2865071 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one CAS No. 702668-96-0

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Cat. No. B2865071
CAS RN: 702668-96-0
M. Wt: 207.277
InChI Key: UYDSORRDUGJICD-UHFFFAOYSA-N
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Description

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, also known as MPMP, is a novel compound that has been gaining attention in the scientific research community for its potential applications in various fields. MPMP is a pyrimidine derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Design and Discovery of PDE9A Inhibitors

6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one is structurally related to PF-04447943, a novel PDE9A inhibitor identified for the treatment of cognitive disorders. This inhibitor was designed using structure-based drug design and has been shown to elevate central cGMP levels in the brain, exhibit procognitive activity in rodent models, and stabilize synapses in an amyloid precursor protein transgenic mouse model, demonstrating its potential in addressing diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Structure-Activity Studies of Histamine H4 Receptor Ligands

Compounds structurally related to 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one have been explored as ligands for the histamine H4 receptor (H4R), leading to the identification of potent anti-inflammatory and antinociceptive agents. These studies highlight the importance of optimizing the pyrimidine moiety and substituents to enhance potency and activity in relevant biological models (Altenbach et al., 2008).

Plant Growth Stimulation

Derivatives of 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one have demonstrated significant plant growth-stimulating effects, with certain compounds showing relative effectiveness comparable to heteroauxin. This finding opens avenues for agricultural applications, where these compounds could be used to enhance crop growth and productivity (Pivazyan et al., 2019).

Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Ribonucleosides

The synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, has been explored. These compounds have been evaluated for their biological activity, showing significant antiviral and antitumor activities in vitro, particularly against measles and leukemia, demonstrating the therapeutic potential of this scaffold (Petrie et al., 1985).

properties

IUPAC Name

4-methyl-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-3-5-14(7-8)11-12-9(2)6-10(15)13-11/h6,8H,3-5,7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDSORRDUGJICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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